![molecular formula C15H18N4O2 B2449147 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034372-35-3](/img/structure/B2449147.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, also known as 'Compound A', is a small molecule drug that has gained significant attention in the field of medicinal chemistry. The compound has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
Synthesis and Spin States in Iron Complexes
The synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives, including carboxylic acid tether groups, demonstrates how the spin states of iron(II) complexes can be influenced by the tether groups attached to the pyridyl ring. These complexes exhibit thermal spin-crossover (SCO) properties, which could be predictive for their behavior when deposited on surfaces like gold or silica, making them relevant in material science and potentially in molecular electronics (Izar Capel Berdiell et al., 2021).
Functionalization Reactions
The conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides illustrates the chemical versatility and reactivity of pyrazole derivatives, which is critical for developing new pharmaceutical compounds. These reactions, including the formation of 3H-imidazo[4,5-b]pyridine derivatives, showcase the potential for creating diverse molecules for further biological evaluation (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Novel Synthesis Approaches
The development of new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives showcases innovative synthetic routes to N-fused heterocycles. These methodologies enable the production of compounds with potential applications in medicinal chemistry, highlighting the importance of pyrazole derivatives in drug discovery (Aseyeh Ghaedi et al., 2015).
Anticancer and Anti-inflammatory Properties
The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents reflect the therapeutic potential of pyrazole derivatives. The ability to inhibit 5-lipoxygenase and show cytotoxic effects against cancer cell lines underscores the importance of these compounds in developing new treatments for cancer and inflammation (A. Rahmouni et al., 2016).
Mycobacterium Tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the application of pyrazole derivatives in addressing global health challenges such as tuberculosis. The discovery of compounds with significant inhibitory activity against Mycobacterium tuberculosis opens new avenues for the treatment of this infectious disease (V. U. Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . These compounds were placed between SO3H groups of the host layers .
Mode of Action
It’s worth noting that similar compounds have shown to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown various biological activities, indicating that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-2,4-5,9-10,13H,3,6-8,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWWZJUIGOIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide |
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